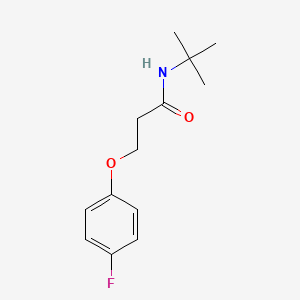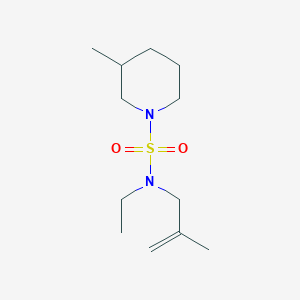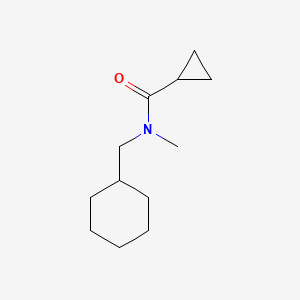![molecular formula C14H17N3O B7517374 N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用機序
The mechanism of action of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves its interaction with specific enzymes and other cellular targets. N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to bind to the active site of aldehyde dehydrogenase, preventing the enzyme from carrying out its normal function. This inhibition can lead to a buildup of toxic compounds within cells, which can be used to study the effects of altered metabolism on cellular processes.
Biochemical and Physiological Effects:
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of aldehyde dehydrogenase, N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to affect the activity of other enzymes and proteins involved in cellular metabolism. N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential tool for studying the role of inflammation in disease states.
実験室実験の利点と制限
One of the main advantages of using N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its specificity for certain enzymes and cellular targets. This specificity allows researchers to study the effects of altered metabolism on specific cellular processes, without affecting other unrelated pathways. However, one limitation of using N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure that the compound is used safely in lab experiments.
将来の方向性
There are many potential future directions for research involving N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide. One area of interest is the development of new compounds that are similar to N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide but have improved properties such as increased specificity or reduced toxicity. Another area of interest is the use of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in the study of disease states such as cancer and neurodegenerative disorders. Finally, the use of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in the development of new therapeutic agents is an area of active research, with the potential for new treatments for a variety of diseases.
合成法
The synthesis of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. One common method for synthesizing N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves the reaction of 4-methylpyrazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide as a white crystalline solid.
科学的研究の応用
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been used in scientific research for a variety of purposes. One of the most common applications of N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is as a tool for studying the role of certain enzymes in biochemical pathways. N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to inhibit the activity of a specific enzyme called aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other compounds. By inhibiting this enzyme, researchers can study the effects of altered metabolism on cellular processes and disease states.
特性
IUPAC Name |
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-5-4-6-13(7-11)14(18)16(2)9-12-8-15-17(3)10-12/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHZZXYYUJGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
